molecular formula C19H17ClF2N4O2S B10926847 N-[(E)-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10926847
M. Wt: 438.9 g/mol
InChI Key: DWMQKAJHVBLBHB-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with formaldehyde to form 3-[(3-chlorophenoxy)methyl]phenol.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst to yield 3-[(3-chlorophenoxy)methyl]-4-methoxyphenol.

    Condensation Reaction: This compound undergoes a condensation reaction with an appropriate aldehyde to form the methylene bridge.

    Triazole Formation: The final step involves the formation of the triazole ring through a cyclization reaction with 3-(difluoromethyl)-5-(methylsulfanyl)-1,2,4-triazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfanyl groups, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the methylene bridge, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, N-((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is investigated for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development, particularly in targeting resistant bacterial strains.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its structural components allow for the design of polymers and other materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the function of metalloenzymes. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions allows it to disrupt protein-protein interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • **N-((E)-1-{3-[(3-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

Compared to similar compounds, N-((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C19H17ClF2N4O2S

Molecular Weight

438.9 g/mol

IUPAC Name

(E)-1-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C19H17ClF2N4O2S/c1-27-16-7-6-12(8-13(16)11-28-15-5-3-4-14(20)9-15)10-23-26-18(17(21)22)24-25-19(26)29-2/h3-10,17H,11H2,1-2H3/b23-10+

InChI Key

DWMQKAJHVBLBHB-AUEPDCJTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NN=C2SC)C(F)F)COC3=CC(=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NN=C2SC)C(F)F)COC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.